molecular formula C9H16O3 B12543554 Acetic acid;3-methylcyclohex-3-en-1-ol CAS No. 155720-78-8

Acetic acid;3-methylcyclohex-3-en-1-ol

Cat. No.: B12543554
CAS No.: 155720-78-8
M. Wt: 172.22 g/mol
InChI Key: STZPNGWRLUVCPX-UHFFFAOYSA-N
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Description

Acetic acid;3-methylcyclohex-3-en-1-ol is a chemical compound with the molecular formula C9H14O2. . This compound is characterized by a cyclohexene ring with a methyl group and an acetate group attached to it. It is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methylcyclohex-3-en-1-ol can be achieved through several methods. One common method involves the esterification of 3-methylcyclohex-2-en-1-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity of the final product. Industrial methods may also incorporate purification steps such as distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methylcyclohex-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Acetic acid;3-methylcyclohex-3-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;3-methylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-methylcyclohex-2-en-1-yl acetate
  • 3-Methyl-2-cyclohexen-1-ol acetate
  • 2-Cyclohexen-1-ol,3-methyl-, 1-acetate

Uniqueness

Acetic acid;3-methylcyclohex-3-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

Properties

CAS No.

155720-78-8

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

acetic acid;3-methylcyclohex-3-en-1-ol

InChI

InChI=1S/C7H12O.C2H4O2/c1-6-3-2-4-7(8)5-6;1-2(3)4/h3,7-8H,2,4-5H2,1H3;1H3,(H,3,4)

InChI Key

STZPNGWRLUVCPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1)O.CC(=O)O

Origin of Product

United States

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